REACTION_CXSMILES
|
CS([C:4]1([NH:9][C:10](=[O:19])[CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][NH:6][C:5]1=[O:8])=O.[NH3:20]>O1CCCC1>[NH2:20][C:4]1([NH:9][C:10](=[O:19])[CH2:11][O:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][NH:6][C:5]1=[O:8]
|
Name
|
sulphoxide
|
Quantity
|
186 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)C1(C(NC1)=O)NC(COC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1(C(NC1)=O)NC(COC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |